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Compound of Interest

N-(2-
Compound Name:
fluorobenzyl)methanesulfonamide

Cat. No. B129078

For Immediate Release

This technical guide provides a detailed overview of the spectral data for the compound N-(2-
fluorobenzyl)methanesulfonamide. This document is intended for researchers, scientists,
and professionals in the field of drug development and chemical analysis. While specific
experimental data for this exact molecule is not readily available in the cited literature, this
guide presents predicted spectral values based on the analysis of closely related compounds
and established spectroscopic principles.

Predicted Spectroscopic Data

The following tables summarize the predicted nuclear magnetic resonance (NMR), infrared
(IR), and mass spectrometry (MS) data for N-(2-fluorobenzyl)methanesulfonamide. These
predictions are derived from data reported for analogous structures and general spectroscopic
correlations.

Predicted *H NMR Data

Table 1: Predicted *H NMR Chemical Shifts for N-(2-fluorobenzyl)methanesulfonamide
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e Predicted Chemical Predicted Predicted Coupling
Shift (6, ppm) Multiplicity Constant (J, Hz)

CH3-S0O2 2.8-3.0 Singlet

CH2-N 42-4.4 Doublet ~6

NH 5.0-5.5 Triplet (broad) ~6

Aromatic-H 70-74 Multiplet

Solvent: CDCIs. Reference: Tetramethylsilane (TMS) at 0.00 ppm.

Predicted *C NMR Data

Table 2: Predicted 13C NMR Chemical Shifts for N-(2-fluorobenzyl)methanesulfonamide

Carbon Atom

Predicted Chemical Shift (8, ppm)

CHs-S02 35-40
CHz2-N 45 - 50
Aromatic C-F 160 - 163 (d, YJCF = 245 Hz)

Aromatic C-CH:

125 -128 (d, 2JCF = 14 Hz)

Aromatic C

124 - 131

Aromatic C-H

115 - 116 (d, 2JCF = 21 Hz)

Solvent: CDCIs. Reference: CDCls at 77.16 ppm.

Predicted Infrared (IR) Spectroscopy Data

Table 3: Predicted IR Absorption Bands for N-(2-fluorobenzyl)methanesulfonamide
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Predicted Wavenumber

Functional Group Intensity
(cm™)

N-H Stretch 3250 - 3350 Medium
C-H Stretch (Aromatic) 3000 - 3100 Medium
C-H Stretch (Aliphatic) 2850 - 3000 Medium
S=0 Stretch (Asymmetric) 1320 - 1360 Strong
S=0 Stretch (Symmetric) 1140 - 1180 Strong
C-F Stretch 1200 - 1250 Strong
S-N Stretch 895 - 935 Medium

Predicted Mass Spectrometry (MS) Data

Table 4: Predicted m/z Peaks for N-(2-fluorobenzyl)methanesulfonamide (Electron

lonization)
m/z Predicted Identity
203 [M]* (Molecular lon)
109 [C7H6F]* (Fluorotropylium ion)
o4 [M - C7HeF]* (Methanesulfonamide radical
cation)
79 [CH3SO2]*

Postulated Experimental Protocols

The following are generalized experimental protocols for the synthesis of N-(2-

fluorobenzyl)methanesulfonamide and the acquisition of its spectral data, based on

established chemical literature for similar compounds.

Synthesis of N-(2-fluorobenzyl)methanesulfonamide
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A solution of 2-fluorobenzylamine (1.0 eq.) and a suitable base, such as triethylamine or
pyridine (1.2 eq.), in a dry aprotic solvent like dichloromethane or tetrahydrofuran is cooled to 0
°C in an ice bath. Methanesulfonyl chloride (1.1 eq.) is then added dropwise to the stirred
solution. After the addition is complete, the reaction mixture is allowed to warm to room
temperature and is stirred for several hours until completion, as monitored by thin-layer
chromatography. Upon completion, the reaction mixture is washed sequentially with dilute acid
(e.g., 1M HCI), saturated aqueous sodium bicarbonate solution, and brine. The organic layer is
then dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and the solvent is
removed under reduced pressure to yield the crude product. The crude N-(2-
fluorobenzyl)methanesulfonamide can be purified by recrystallization or column
chromatography on silica gel.

NMR Spectroscopy

1H and 13C NMR spectra would be recorded on a spectrometer operating at a frequency of 400
MHz or higher. The purified compound would be dissolved in an appropriate deuterated
solvent, typically chloroform-d (CDCIs), containing tetramethylsilane (TMS) as an internal
standard (0.00 ppm).

Infrared (IR) Spectroscopy

The IR spectrum would be obtained using a Fourier-transform infrared (FTIR) spectrometer.
The sample could be analyzed as a thin film on a salt plate (e.g., NaCl or KBr) from a solution
in a volatile solvent, or as a KBr pellet.

Mass Spectrometry (MS)

Mass spectral data would be acquired on a mass spectrometer, typically using electron
ionization (EI) at 70 eV. The sample would be introduced into the ion source via a direct
insertion probe or through a gas chromatograph for volatile samples.

Workflow Visualization

The following diagram illustrates the general workflow for the synthesis and characterization of
a chemical compound like N-(2-fluorobenzyl)methanesulfonamide.
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Caption: Workflow for Synthesis and Spectral Analysis.
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 To cite this document: BenchChem. [Spectral Analysis of N-(2-
fluorobenzyl)methanesulfonamide: A Technical Guide]. BenchChem, [2025]. [Online PDF].
Available at: [https://www.benchchem.com/product/b129078#spectral-data-for-n-2-
fluorobenzyl-methanesulfonamide-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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